Home > Products > Screening Compounds P52978 > Rabacfosadine Succinate
Rabacfosadine Succinate - 1431856-99-3

Rabacfosadine Succinate

Catalog Number: EVT-281705
CAS Number: 1431856-99-3
Molecular Formula: C25H41N8O10P
Molecular Weight: 644.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rabacfosadine Succinate is the succinate form of rabacfosadine, an acyclic nucleotide phosphonate prodrug and polymerase inhibitor that can potentially be used for its antineoplastic activity in the treatment of lymphoma in dogs. Upon administration, rabacfosadine is hydrolyzed intracellularly to 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2, 6-diaminopurine (cPrPMEDAP) and subsequently deaminated to 9-(2-phosphonylmethoxyethyl) guanine (PMEG) and phosphorylated to PMEG diphosphate (PMEGpp). PMEGpp binds to and inhibits DNA polymerases. This inhibits DNA synthesis, resulting in S phase arrest and induction of apoptosis.
See also: Rabacfosadine (has active moiety).
Overview

Rabacfosadine Succinate, also known as GS-9219, is a small molecule drug primarily developed for the treatment of lymphoma in dogs. It is a prodrug of the nucleotide analogue 9-(2-phosphonylmethoxyethyl) guanine, which selectively targets lymphoid cells. Rabacfosadine has shown significant efficacy in treating various types of lymphoma and is administered intravenously every 21 days for up to five treatments. The compound received conditional approval from the U.S. Food and Drug Administration’s Center for Veterinary Medicine in December 2016 under New Animal Drug Application number 141-475 .

Source and Classification

Rabacfosadine is classified as an antineoplastic agent, specifically targeting cancer cells. It falls under the category of DNA synthesis inhibitors and apoptosis stimulants, making it effective in inducing cell death in malignant lymphoid cells . The compound is marketed under the brand name Tanovea-CA1 and is produced by VetDC, a company focused on veterinary pharmaceuticals .

Synthesis Analysis

The synthesis of Rabacfosadine involves several key steps to produce the active compound from its precursors. The synthesis typically starts with the preparation of the nucleotide analogue, which undergoes phosphorylation to form the final prodrug. Detailed synthetic routes may include:

  1. Formation of Nucleotide Analogue: Starting from simple organic compounds, the nucleotide structure is constructed through a series of chemical reactions involving nucleophilic substitutions and coupling reactions.
  2. Phosphorylation: The nucleotide analogue is then phosphorylated to enhance its bioavailability and efficacy.
  3. Salt Formation: The succinate salt form is created to improve solubility and stability for intravenous administration.

The exact technical details of these methods are proprietary, but they emphasize the importance of maintaining purity and stability throughout the synthesis process .

Molecular Structure Analysis

Rabacfosadine Succinate has a molecular formula of C21H35N8O6P and a molecular weight of approximately 490.54 g/mol. The structure comprises several functional groups that contribute to its pharmacological activity:

  • Nucleotide Backbone: This includes a purine base structure essential for its mechanism of action.
  • Phosphonate Group: Key for its interaction with DNA polymerases.
  • Succinate Salt: Enhances solubility in physiological conditions.

The InChIKey for Rabacfosadine is ANSPEDQTHURSFQ-KBPBESRZSA-N, which provides a unique identifier for its chemical structure in databases .

Chemical Reactions Analysis

Rabacfosadine undergoes several chemical reactions within biological systems, primarily involving:

  1. Dephosphorylation: Once administered, Rabacfosadine is converted into its active form through enzymatic dephosphorylation.
  2. Inhibition of DNA Polymerases: The active form inhibits DNA polymerases, leading to S phase arrest in the cell cycle and subsequent apoptosis.
  3. Cellular Uptake: The compound preferentially accumulates in lymphoid tissues due to its structural affinity for lymphoid cells.

These reactions are critical for its therapeutic efficacy against lymphoma .

Mechanism of Action

The mechanism by which Rabacfosadine exerts its antitumor effects involves:

  • Targeting Lymphoid Cells: Rabacfosadine selectively targets lymphoid cells due to its structural properties.
  • Inhibition of DNA Synthesis: By inhibiting DNA polymerases, it prevents DNA replication, leading to cell cycle arrest.
  • Induction of Apoptosis: The accumulation of unreplicated DNA triggers apoptotic pathways, resulting in cell death.

In clinical studies involving dogs with lymphoma, response rates have been reported between 74% to 100%, indicating robust efficacy when used as a single agent .

Physical and Chemical Properties Analysis

Rabacfosadine Succinate exhibits various physical and chemical properties:

  • Appearance: It is typically presented as a sterile white to off-white lyophilized powder.
  • Solubility: The succinate salt form enhances solubility in saline solutions, facilitating intravenous administration.
  • Stability: Stability data indicate that it should be stored under controlled conditions to maintain efficacy.

These properties are crucial for ensuring safe and effective administration in clinical settings .

Applications

Rabacfosadine Succinate has significant applications in veterinary medicine:

  • Treatment of Lymphoma in Dogs: It is primarily used for treating multicentric lymphoma in dogs, providing an alternative option when traditional therapies fail.
  • Research Applications: Its mechanism and efficacy are subjects of ongoing research aimed at understanding better treatment protocols and potential applications in other malignancies.

The successful use of Rabacfosadine highlights its importance as a therapeutic agent in veterinary oncology .

Introduction to Rabacfosadine Succinate

Historical Context and Discovery of Guanine Nucleotide Analogs

The development of rabacfosadine succinate (GS-9219) represents a strategic evolution in nucleotide analog therapeutics. Its discovery originated from systematic efforts to optimize the pharmacological profile of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), an acyclic nucleotide analog with broad antineoplastic potential but significant systemic toxicity. Researchers at Gilead Sciences engineered rabacfosadine as a double prodrug to enhance tissue specificity, particularly toward lymphoid cells [6] [9]. This molecular redesign addressed PMEG’s limitations by incorporating:

  • A cyclopropamine moiety to improve cellular uptake
  • Amino acid ester promotieties (L-alanine ethyl esters) to facilitate targeted activation [9]

The succinate salt formulation was subsequently developed to optimize stability and solubility for intravenous administration. Unlike conventional human oncology drugs repurposed for veterinary use, rabacfosadine was pioneered specifically for canine patients, reflecting a dedicated approach to veterinary drug discovery [7] [10]. Conditional FDA approval was granted in 2016 (brand name Tanovea®), with full approval achieved in 2021 based on pivotal clinical trials [1].

Chemical Classification and Structural Relationship to Antineoplastic Agents

Rabacfosadine succinate (C~25~H~41~N~8~O~10~P; MW 644.6 g/mol) belongs to the acyclic nucleoside phosphonate (ANP) class, sharing structural motifs with antineoplastic agents like cidofovir [6] [9]. Its molecular architecture features:

  • Double prodrug system: The inactive parent compound undergoes stepwise enzymatic hydrolysis in target cells, first to cPrPMEDAP (N⁶-cyclopropyl-PMEDAP), then to the active metabolite PMEG [8] [9]
  • Chiral centers: Two L-alanine ethyl ester groups attached via phosphoramidate linkages confer stereospecificity (absolute configuration 13S,14S) [9]
  • Succinate counterion: Enhances crystalline stability and aqueous solubility (1431856-99-3 CAS for succinate form) [9]

Table 1: Structural Comparison of Rabacfosadine with Related Antineoplastic Nucleotide Analogs

CompoundMolecular FormulaKey Structural FeaturesTarget Enzymes
RabacfosadineC~25~H~41~N~8~O~10~PDouble L-alanine ethyl ester prodrugDNA polymerases α, δ, ε
PMEG (active form)C~7~H~10~N~5~O~6~PAcyclic phosphonate guanine analogDNA polymerases
CidofovirC~8~H~14~N~3~O~6~PCytosine analog with phosphonomethoxy groupViral DNA polymerases
GemcitabineC~9~H~11~F~2~N~3~O~4Difluorinated cytidine analogRibonucleotide reductase

The phosphoramidate bond is critical for lymphoid cell targeting, as lymphocyte-rich phosphatases preferentially cleave this linkage, enabling intracellular accumulation of PMEG-diphosphate—the ultimate DNA polymerase inhibitor [6] [8].

Significance in Veterinary Oncology: Addressing Canine Lymphoma

Rabacfosadine’s clinical importance stems from its precision targeting of canine lymphoid malignancies, a therapeutic niche previously underserved by conventional chemotherapeutics. Canine lymphoma affects ~30/100,000 dogs annually, with B-cell subtypes predominating [3] [5]. Rabacfosadine addresses two critical gaps:

  • Treatment-naïve patients: Across three prospective trials involving 63 dogs with intermediate-large cell lymphoma, rabacfosadine (0.82–1.0 mg/kg q3 weeks) achieved an 87% overall response rate (52% complete response, 35% partial response) and median progression-free interval (PFI) of 122 days [4].
  • Relapsed/refractory disease: In a placebo-controlled trial (n=158 dogs), rabacfosadine significantly extended median progression-free survival (PFS) to 82 days versus 21 days for placebo (HR 6.265; p<0.0001). The best overall response rate (BORR) was 73.2% (50.9% CR, 22.3% PR) versus 5.6% for placebo [3] [5].

Table 2: Efficacy of Rabacfosadine Succinate in Canine Lymphoma Clinical Trials

Trial TypePatient PopulationDoseOverall Response Rate (ORR)Median PFS/PFIReference
Multicenter randomizedNaïve/relapsed multicentric1 mg/kg q3w73.2% (CR 50.9%, PR 22.3%)82 days [5]
Prospective (3 trials)Treatment-naïve large cell0.82–1 mg/kg87% (CR 52%, PR 35%)122 days [4]
Subgroup analysisRelapsed B-cell (1 prior Rx)1 mg/kg q3w77%151 days* [7]

*PFI in responders

The drug’s mechanistic distinction from CHOP protocol agents (e.g., doxorubicin, cyclophosphamide) enables activity against tumors resistant to conventional therapies, establishing its role as a rescue therapeutic [7] [10]. Its lymphoid-selective uptake minimizes off-target cytotoxicity, though pulmonary fibrosis risk necessitates breed-specific precautions (excluded per scope) [1] [8].

Properties

CAS Number

1431856-99-3

Product Name

Rabacfosadine Succinate

IUPAC Name

butanedioic acid;ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate

Molecular Formula

C25H41N8O10P

Molecular Weight

644.6 g/mol

InChI

InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1

InChI Key

XLBDQSJWTNREFA-IODNYQNNSA-N

SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Rabacfosadine succinate; VDC-1101 succinate; VDC 1101 succinate VDC1101 succinate; GS-9219-01; GS-9219 succinate;

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.